molecular formula C11H10NO2S2- B12365501 4-Benzothiazol-2-ylsulfanylbutanoate

4-Benzothiazol-2-ylsulfanylbutanoate

Katalognummer: B12365501
Molekulargewicht: 252.3 g/mol
InChI-Schlüssel: VLBFSFGWNXSNRM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzothiazol-2-ylsulfanylbutanoate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzothiazol-2-ylsulfanylbutanoate typically involves the condensation of 2-aminobenzenethiol with butanoic acid derivatives. One common method is the reaction of 2-aminobenzenethiol with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzothiazol-2-ylsulfanylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the butanoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Benzothiazol-2-ylsulfanylbutanoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Benzothiazol-2-ylsulfanylbutanoate involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring system can interact with various biological pathways, leading to effects such as apoptosis induction in cancer cells or inhibition of inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiazole: A simpler compound with a similar core structure but lacking the butanoate moiety.

    2-Aminobenzenethiol: A precursor in the synthesis of 4-Benzothiazol-2-ylsulfanylbutanoate.

    4-Chlorobutanoyl Chloride: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific combination of the benzothiazole ring and the butanoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications that simpler benzothiazole derivatives may not fulfill .

Eigenschaften

Molekularformel

C11H10NO2S2-

Molekulargewicht

252.3 g/mol

IUPAC-Name

4-(1,3-benzothiazol-2-ylsulfanyl)butanoate

InChI

InChI=1S/C11H11NO2S2/c13-10(14)6-3-7-15-11-12-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7H2,(H,13,14)/p-1

InChI-Schlüssel

VLBFSFGWNXSNRM-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)SCCCC(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.